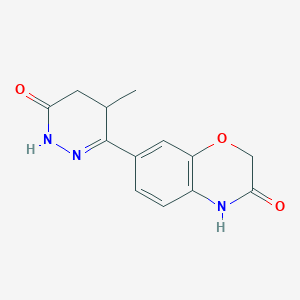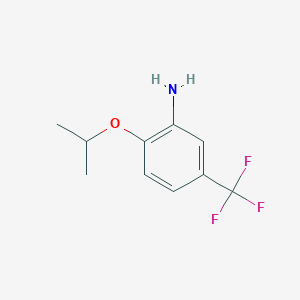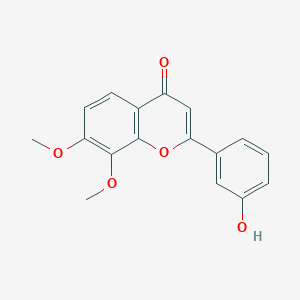
3'-Hydroxy-7,8-dimethoxyflavone
Übersicht
Beschreibung
3’-Hydroxy-7,8-dimethoxyflavone is a type of flavonoid compound . Flavonoids are a group of plant metabolites thought to provide health benefits through cell signaling pathways and antioxidant effects . This particular flavonoid, due to its methoxy groups, is more lipophilic than hydroxyl flavones, which may affect its biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the oxidative cyclization of 2’,4’-dihydroxy-3,4-dimethoxychalcone was done using an I2 catalyst in DMSO to form 7-hydroxy-3’,4’-dimethoxyflavone .Wissenschaftliche Forschungsanwendungen
Aryl Hydrocarbon Receptor Antagonism in Breast Cancer
A variant, 3',4'-dimethoxyflavone, acts as an antagonist to the aryl hydrocarbon receptor in human breast cancer cells. This property helps reduce responses induced by TCDD (a toxic compound) and might enhance chemotherapy effectiveness (Lee & Safe, 2000).
Photooxygenation Mechanism
The study of 3-hydroxyflavone provided insight into its photooxygenation mechanism, which supports the role of the triplet state in reverse proton-transfer reactions (Studer et al., 1989).
DNA Biosynthesis Inhibition in Cancer Treatment
Polymethoxyflavones from Hottonia palustris, which include variants of the compound , show significant DNA biosynthesis inhibitory activity. This suggests their potential use in treating oral squamous carcinoma (Strawa et al., 2022).
Antioxidant Activity
A synthesized variant, 7-hydroxy-3',4'-dimethoxyflavone, demonstrated notable antioxidant activity, making it interesting for pharmaceutical applications (Vh et al., 2012).
Antiproliferative Activities against Cancer Cells
Novel aminoalkylated flavones derived from 5-hydroxy-4',7-dimethoxyflavone showed moderate to potent antiproliferative activities against human cancer cell lines (Yan et al., 2017).
Anti-inflammatory Potential
2'-hydroxychalcones and flavones, including derivatives of the compound , have shown potential as topical anti-inflammatory agents (Ballesteros et al., 1995).
Spectrophotometric Uranium Traces Determination
5-Hydroxy-7,8-dimethoxyflavone forms a complex with uranyl ions, which has been used to develop a method for spectrophotometric determination of uranium traces (Katyal & Singh, 1963).
Antibacterial Activity of Transition Metal Complexes
Transition metal complexes with 5-hydroxy-7,4'-dimethoxyflavone exhibit antibacterial activity against both gram-positive and gram-negative bacteria (Wang et al., 1992).
Cytotoxicity and Apoptosis Induction in Melanoma Cells
3'-Hydroxy-3,4'-dimethoxyflavone blocks tubulin polymerization and is a potent inducer of apoptosis in human SK-MEL-1 melanoma cells (Estévez-Sarmiento et al., 2017).
Anticancer Potential in Glioblastoma
3-Hydroxy-3',4'-dimethoxyflavone suppresses invasive potentials and stemness in glioblastoma multiforme, indicating its potential as an anticancer drug (Bae et al., 2014).
Wirkmechanismus
While the specific mechanism of action for 3’-Hydroxy-7,8-dimethoxyflavone is not detailed in the literature, polymethoxyflavones (PMFs) have been studied for their anti-inflammatory and anticancer activities . PMFs and their metabolites, hydroxylated PMFs (HPMFs), show anticancer activity against different types of cancers .
Zukünftige Richtungen
The future research directions for 3’-Hydroxy-7,8-dimethoxyflavone and similar compounds could involve further exploration of their biological activities, including anticancer and anti-inflammatory activities . Additionally, chemical modifications of PMFs have been carried out to obtain acetylated PMFs (Ac-PMFs) for enhancing their biological effects .
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-7,8-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-7-6-12-13(19)9-15(22-16(12)17(14)21-2)10-4-3-5-11(18)8-10/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLMHUNSQBZPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150797 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-7,8-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxy-7,8-dimethoxyflavone | |
CAS RN |
114607-41-9 | |
| Record name | 3'-Hydroxy-7,8-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxyphenyl)-7,8-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXY-7,8-DIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKS7BK61EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





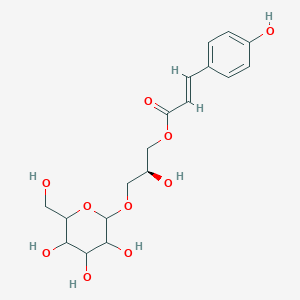
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
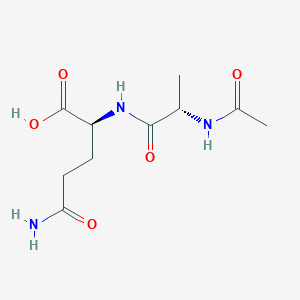

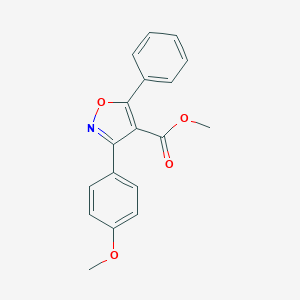
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)


![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)

